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Compound Name: 2,6-Dichloro-4-iodophenol

Cat. No.: B1308735 Get Quote

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2,6-Dichloro-4-iodophenol

Abstract
This technical guide provides a comprehensive analysis of the carbon-iodine (C-I) bond's

reactivity in 2,6-dichloro-4-iodophenol. This compound serves as a versatile intermediate in

synthetic chemistry, primarily due to the differential reactivity of its carbon-halogen bonds. The

C-I bond's relative lability compared to the more robust C-Cl bonds allows for selective

functionalization, making it a valuable building block for drug development professionals and

researchers. This document details the physicochemical properties, the principles governing C-

I bond reactivity, and provides detailed experimental protocols for its synthesis and subsequent

cross-coupling reactions. All quantitative data is summarized in tables, and key processes are

visualized through diagrams to ensure clarity and accessibility for the target audience of

researchers and scientists.

Introduction
2,6-dichloro-4-iodophenol is a polyhalogenated aromatic compound featuring three distinct

halogen substituents on a phenol ring. The utility of this molecule in organic synthesis is

derived from the hierarchical reactivity of its carbon-halogen bonds. Under typical palladium-

catalyzed cross-coupling conditions, the reactivity follows the order C-I > C-Br > C-Cl. This

predictable selectivity enables chemists to use 2,6-dichloro-4-iodophenol as a scaffold, first

functionalizing the iodo-position while leaving the two chloro-positions available for subsequent
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transformations. This guide focuses specifically on the characteristics and synthetic

applications of the C-I bond.

Physicochemical and Spectroscopic Data
The fundamental properties of 2,6-dichloro-4-iodophenol are crucial for its handling and

characterization in a laboratory setting.

Property Value Reference

Molecular Formula C₆H₃Cl₂IO [1]

Molecular Weight 288.9 g/mol [1]

Appearance White to off-white solid [1]

Melting Point 91-92 °C [1]

Boiling Point (Predicted) 278.2 ± 40.0 °C [1]

Density (Predicted) 2.158 ± 0.06 g/cm³ [1]

pKa (Predicted) 6.42 ± 0.23 [1]

Storage
Under inert gas (Nitrogen or

Argon) at 2–8 °C
[1]

¹H-NMR (300 MHz, CDCl₃)
δ 9.83 (s, 1H, -OH), 7.27 (s,

2H, Ar-H)
[1]

Reactivity of the Carbon-Iodine Bond
The selective reactivity of the C-I bond is primarily governed by its lower bond dissociation

energy (BDE) compared to other carbon-halogen bonds. The BDE is the standard enthalpy

change associated with the homolytic cleavage of a bond in the gas phase.[2] A lower BDE

indicates a weaker, more easily broken bond, which is the key to its preferential reaction in

processes like the oxidative addition step in palladium-catalyzed cycles.

Caption: Reactivity hierarchy of carbon-halogen bonds.

Table 2: Average Bond Dissociation Energies (BDE) at 298 K
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Bond Average BDE (kJ/mol) Average BDE (kcal/mol)

C–I 240 57

C–Br 276 66

C–Cl 339 81

C–H (Aromatic) 413 99

Note: Values are generalized and can vary based on the specific molecular structure. Data

adapted from reference tables.[3]

In 2,6-dichloro-4-iodophenol, the C-I bond is the most labile, making it the primary site for

oxidative addition with a low-valent metal catalyst (e.g., Pd(0)). The ortho-chloro substituents

and the para-hydroxyl group also influence the electronic properties of the ring, but the intrinsic

weakness of the C-I bond dominates its reactivity profile in cross-coupling reactions.

Applications in Palladium-Catalyzed Cross-Coupling
Reactions
The selective reactivity of the C-I bond makes 2,6-dichloro-4-iodophenol an excellent

substrate for sequential cross-coupling reactions to build molecular complexity.

Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron

compound. It is widely used to introduce aryl or heteroaryl moieties. The reaction proceeds via

a well-established catalytic cycle.
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L_n

Ar-Pd(II)-I(L_n)

Oxidative
Addition

Ar-Pd(II)-R'(L_n)

Transmetalation

Reductive
Elimination

Ar-R'

Ar-I
(2,6-dichloro-4-iodophenol) R'-B(OR)₂ Base

(e.g., K₂CO₃)
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Start

Reaction Setup:
- Add 2,6-dichloro-4-iodophenol (1 eq)

- Add Arylboronic acid (1.1 eq)
- Add Base (e.g., K₂CO₃, 2 eq)

- Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Establish Inert Atmosphere
(Evacuate & backfill with N₂/Ar 3x)

Add Degassed Solvent
(e.g., Dioxane/Water)

Heat Reaction Mixture
(e.g., 80-110 °C)

Monitor Progress
(TLC or LC-MS)

Work-up:
- Cool to RT

- Dilute with EtOAc & Water

Reaction Complete

Extract Aqueous Layer
(3x with EtOAc)

Wash, Dry, & Concentrate
Organic Layers

Purify by Column Chromatography

Isolated Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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